1-(Butan-2-yl)-N-phenyl-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(Butan-2-yl)-N-phenyl-1H-1,2,3-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-N-phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general steps are as follows:
Formation of Azide: The azide precursor is synthesized by reacting an amine with sodium nitrite and hydrochloric acid.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-N-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Butan-2-yl)-N-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-N-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Butan-2-yl)-N-phenyl-1H-1,2,4-triazol-5-amine: Similar structure but with a different triazole ring.
1-(Butan-2-yl)-N-phenyl-1H-1,3,4-triazol-5-amine: Another isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness: 1-(Butan-2-yl)-N-phenyl-1H-1,2,3-triazol-5-amine is unique due to its specific arrangement of substituents and the triazole ring structure. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
142921-60-6 |
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Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-butan-2-yl-N-phenyltriazol-4-amine |
InChI |
InChI=1S/C12H16N4/c1-3-10(2)16-12(9-13-15-16)14-11-7-5-4-6-8-11/h4-10,14H,3H2,1-2H3 |
InChI Key |
BZRNTHABEPAUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CN=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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